![molecular formula C7H11N3O4 B13063147 5-Amino-1-(2,3-dihydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13063147.png)
5-Amino-1-(2,3-dihydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
5-Amino-1-(2,3-dihydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a dihydroxypropyl group, and a tetrahydropyrimidine-dione core. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2,3-dihydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps. One common method starts with the reaction of a suitable pyrimidine derivative with an amino group donor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as crystallization and chromatography, is common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2,3-dihydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
5-Amino-1-(2,3-dihydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2,3-dihydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide
- 5-Amino-2,4,6-triiodoisophthalamide
Uniqueness
Compared to similar compounds, 5-Amino-1-(2,3-dihydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its unique structural features and versatile reactivity
Biological Activity
5-Amino-1-(2,3-dihydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of significant interest due to its potential biological activities. This article explores its biological activity through various studies and findings, focusing on its antimicrobial properties and biochemical mechanisms.
- Molecular Formula : C10H14N4O4
- Molecular Weight : 258.25 g/mol
- Solubility : Soluble in water, which suggests good bioavailability.
The compound exhibits its biological effects through various mechanisms:
- Enzyme Interaction : It interacts with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions.
- Cell Signaling : The compound may influence cell signaling pathways, affecting gene expression and cellular responses.
- Antimicrobial Activity : Preliminary studies indicate its effectiveness against various bacterial strains.
Antimicrobial Properties
Research has highlighted the antimicrobial potential of pyrimidine derivatives, including this compound:
- In Vitro Studies : The compound has been tested against several bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus anthracis. Results demonstrated significant antibacterial activity .
Bacterial Strain | Activity Level |
---|---|
Staphylococcus aureus | Moderate |
Escherichia coli | High |
Bacillus anthracis | Low |
Case Studies
- Study on Antimicrobial Activity : A study conducted on various pyrimidine derivatives found that those with a similar structure to this compound exhibited promising antimicrobial effects. The structure-activity relationship (SAR) indicated that modifications in the side chains could enhance activity against specific pathogens .
- Cellular Impact Assessment : Another study assessed the impact of this compound on cell viability and proliferation in human cell lines. It was found that at certain concentrations, the compound inhibited cell growth while promoting apoptosis in cancerous cells .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests:
- Absorption : Due to its solubility in water, it is likely absorbed well in biological systems.
- Distribution : The compound's distribution is influenced by its interaction with plasma proteins and cellular transport mechanisms.
- Metabolism and Excretion : Further studies are needed to elucidate the metabolic pathways involved and the excretion routes.
Properties
Molecular Formula |
C7H11N3O4 |
---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
5-amino-1-(2,3-dihydroxypropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H11N3O4/c8-5-2-10(1-4(12)3-11)7(14)9-6(5)13/h2,4,11-12H,1,3,8H2,(H,9,13,14) |
InChI Key |
MGQHAUXKTUNFCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CC(CO)O)N |
Origin of Product |
United States |
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